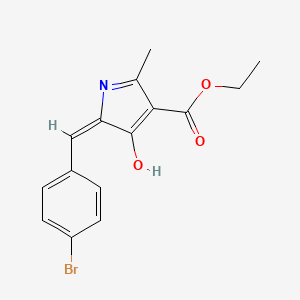![molecular formula C18H14N2O5 B11518991 (5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11518991.png)
(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methoxyphenyl-substituted diazinane trione under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is being investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-[(2E)-3-(THIOPHEN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a thiophene ring instead of a furan ring.
(5E)-5-[(2E)-3-(PYRIDIN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14N2O5 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14N2O5/c1-24-14-7-2-5-12(11-14)20-17(22)15(16(21)19-18(20)23)9-3-6-13-8-4-10-25-13/h2-11H,1H3,(H,19,21,23)/b6-3+,15-9+ |
InChI Key |
UNEUCEBISLGIQR-AYRRQIOMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B11518914.png)


![2-({2-ethoxy-4-[(E)-{(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11518925.png)
![4-tert-butyl-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11518942.png)
![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518951.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B11518955.png)
![6-(4-hydroxyphenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11518958.png)
![1-[5-(4-Fluoro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B11518961.png)
![({2,6-Dinitro-3'-oxo-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoxaline]-2,5-dien-4-ylidene}nitroso)oxidanide](/img/structure/B11518965.png)
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11518978.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B11518997.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B11519004.png)

